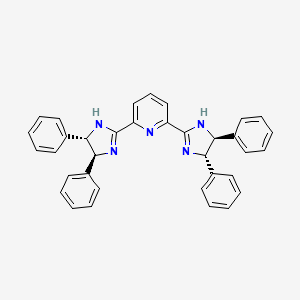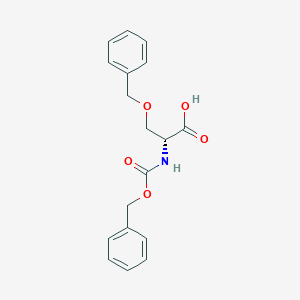
Di((4-dimethylaminophenyl)di(tert-butyl)phosphoranyl)dichloropalladium(IV)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di((4-dimethylaminophenyl)di(tert-butyl)phosphoranyl)dichloropalladium(IV) is a complex organometallic compound featuring palladium as the central metal atom. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions, due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Synthesis from Palladium(II) Chloride: The compound can be synthesized by reacting palladium(II) chloride with di(tert-butyl)(4-dimethylaminophenyl)phosphine in the presence of a suitable oxidizing agent.
Industrial Production Methods: On an industrial scale, the synthesis involves careful control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent oxidation.
Types of Reactions:
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state palladium complexes.
Reduction Reactions: Reduction reactions can be used to revert the compound to lower oxidation states.
Substitution Reactions: It participates in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reducing Agents: Sodium borohydride and hydrogen gas are often used.
Substitution Reagents: Various halides and pseudohalides can be used.
Major Products Formed:
Oxidation Products: Higher oxidation state palladium complexes.
Reduction Products: Lower oxidation state palladium complexes.
Substitution Products: Palladium complexes with different ligands.
科学的研究の応用
Chemistry: The compound is widely used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is essential for forming carbon-carbon bonds in organic synthesis. Biology: It has applications in bioconjugation techniques, where it helps in labeling biomolecules. Medicine: The compound is explored for its potential use in drug synthesis and as a component in diagnostic imaging agents. Industry: It is used in the manufacturing of fine chemicals and pharmaceuticals due to its efficiency and selectivity in catalytic processes.
作用機序
The compound exerts its effects primarily through its role as a catalyst. The palladium center facilitates the formation and cleavage of chemical bonds by providing a surface for the reactants to interact. The ligands around the palladium center stabilize the intermediate states, allowing for efficient catalysis.
Molecular Targets and Pathways Involved:
Catalytic Cycle: The compound undergoes a series of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle.
Intermediates: Key intermediates include palladium(II) and palladium(IV) species.
類似化合物との比較
Bis(diphenylphosphino)ethane (dppe): A bidentate ligand used in palladium catalysis.
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3): Another palladium-based catalyst used in cross-coupling reactions.
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2): A commonly used palladium catalyst.
Uniqueness:
Stability: Di((4-dimethylaminophenyl)di(tert-butyl)phosphoranyl)dichloropalladium(IV) is more stable under various reaction conditions compared to other palladium catalysts.
Reactivity: It exhibits higher reactivity and selectivity in certain cross-coupling reactions, making it a preferred choice in complex organic syntheses.
This compound's versatility and efficiency make it a valuable tool in both academic research and industrial applications. Its unique properties and applications continue to be explored, contributing to advancements in various fields of science and technology.
特性
IUPAC Name |
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H28NP.2ClH.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;;;/h2*9-12H,1-8H3;2*1H; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOFSUFKCXRJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl.Cl.[Pd] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58Cl2N2P2Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[[(1R,2R)-2-(1-Piperidinyl)cyclohexyl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B8092375.png)

![rel-(2R,2'R,3R,3'R)-3,3'-di-tert-Butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B8092384.png)



![5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B8092424.png)
![Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B8092430.png)



![1-[(S)-[(2R,4R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-4-[(S)-[(2R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine](/img/structure/B8092450.png)
![2,6-Bis[(5S)-5alpha-phenyl-2-oxazoline-2-yl]pyridine](/img/structure/B8092454.png)

